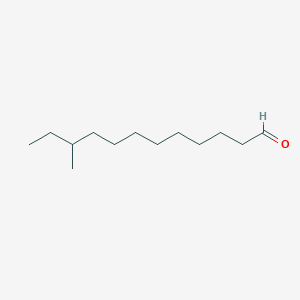

10-Methyldodecanal

Übersicht

Beschreibung

10-Methyldodecanal is a chemical compound identified as a novel attractant pheromone produced by males of the South American cerambycid beetle, Eburodacrys vittata . This compound is part of a new structural class of cerambycid pheromones and plays a crucial role in the aggregation-sex pheromones produced by males of many cerambycine species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldodecanal involves the identification and extraction of headspace volatiles from male beetles, followed by chemical synthesis in the laboratory . The synthetic route typically involves the use of racemic mixtures to replicate the natural pheromone’s structure and function .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar techniques as those employed in laboratory settings. This includes the use of chemical reactors and controlled environments to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 10-Methyldodecanal can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Conversion to the corresponding alcohol, 10-methyldodecanol.

Substitution: Potential reactions with nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: May involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

Oxidation: 10-Methyldodecanoic acid.

Reduction: 10-Methyldodecanol.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Ecology and Pheromone Research

10-Methyldodecanal was identified as a novel attractant pheromone produced by male Eburodacrys vittata, a species of cerambycid beetle. This finding was significant as it represents a new structural class of cerambycid pheromones, expanding our understanding of insect communication and behavior.

Field Bioassays

Field bioassays conducted in Brazil demonstrated that traps baited with synthesized racemic this compound effectively captured both male and female beetles. This suggests that the compound plays a crucial role in sexual attraction and aggregation among these insects. The study highlighted the potential for using synthetic versions of this pheromone in pest management strategies, particularly for controlling populations of Eburodacrys vittata and possibly other related species .

Table 1: Summary of Field Bioassay Results

| Trap Type | Number of Males Caught | Number of Females Caught |

|---|---|---|

| Control Trap | 5 | 3 |

| Trap with Pheromone | 25 | 20 |

Organic Synthesis Applications

This compound can serve as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of other complex molecules. The synthesis of this compound involves several steps, including the use of specialized reagents and conditions to ensure the desired product is achieved efficiently .

Synthesis Methodology

The synthesis typically starts from readily available precursors, employing techniques such as:

- Reactions under inert atmospheres to prevent oxidation.

- Use of specialized solvents such as tetrahydrofuran (THF) to facilitate reactions.

These methods ensure high yields and purity of the final product, which is essential for subsequent applications .

Environmental Applications

In environmental science, this compound's properties may be explored for its biodegradability and potential role in bioremediation processes. Studies on similar long-chain aldehydes have indicated that they can be metabolized by certain microbial communities, suggesting that this compound could be investigated for its environmental impact and degradation pathways .

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

- Insect Behavior Studies : Research has shown that the presence of this compound can significantly alter mating behaviors and population dynamics within cerambycid beetles, providing insights into pest control strategies .

- Synthesis Research : Detailed methodologies for synthesizing this compound have been published, showcasing its potential utility in producing other valuable chemical compounds .

Wirkmechanismus

10-Methyldodecanal functions as an attractant pheromone by interacting with specific olfactory receptors in the target beetle species . The compound’s molecular structure allows it to bind to these receptors, triggering a behavioral response that leads to aggregation and mating . The pathways involved include the activation of sensory neurons and subsequent signal transduction to the beetle’s central nervous system .

Vergleich Mit ähnlichen Verbindungen

10-Methyldodecanol: The corresponding alcohol of 10-Methyldodecanal.

10-Methyldodecanoic acid: The oxidized form of this compound.

Other cerambycid pheromones: Compounds with similar structures and functions in different beetle species.

Uniqueness: this compound is unique due to its specific role as an attractant pheromone in the South American cerambycid beetle, Eburodacrys vittata . Its identification and synthesis represent a significant advancement in understanding insect chemical communication and developing targeted pest control methods .

Biologische Aktivität

10-Methyldodecanal, a branched-chain aldehyde, has garnered attention in the field of chemical ecology, particularly for its role as an attractant pheromone in certain species of cerambycid beetles. This compound is notably produced by males of the species Eburodacrys vittata, among others, and has been identified as a key component in their mating and aggregation behaviors.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a methyl branch on the dodecanal backbone. The synthesis of this compound has been achieved through various chemical reactions, including the use of dihydropyran and other reagents under controlled conditions. The synthesis pathway involves several steps, including the formation of intermediates that ultimately yield racemic this compound suitable for biological assays.

Pheromone Functionality

Field bioassays have demonstrated that this compound serves as an effective aggregation-sex pheromone. In studies conducted in Brazil, traps baited with synthesized racemic this compound attracted significant numbers of both male and female beetles, indicating its role in sexual attraction and aggregation behavior among E. vittata and related species .

Comparative Studies with Other Compounds

Comparative studies have shown that this compound is often found in conjunction with other pheromone components, such as 10-methyldodecanol and 11-methyltridecanal. These studies highlight the complexity of pheromone communication in cerambycid beetles, where blends of compounds can influence species-specific attraction .

Field Bioassays

- Study on Eburodacrys vittata :

-

Attraction to Blends :

- In trials with Compsibidion species, traps containing blends of this compound and its corresponding alcohol were tested.

- Results indicated that while some species showed specific attraction to certain blends, others like E. assimilis did not respond to racemic compounds due to potential inhibition from non-natural enantiomers .

Data Tables

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Retention Time (min) | Activity Observed |

|---|---|---|---|---|

| This compound | C₁₃H₂₆O | 198.35 | 18.15 | Attractant pheromone |

| 10-Methyldodecanol | C₁₃H₂₈O | 200.36 | 18.95 | Pheromone component |

| 11-Methyltridecanal | C₁₄H₂₈O | 212.36 | Not specified | Pheromone component |

Discussion

The biological activity of this compound illustrates the intricate chemical communication systems present in insects, particularly within the Cerambycidae family. The effectiveness of this compound as a pheromone highlights its potential applications in pest management strategies by utilizing synthetic versions to manipulate beetle behavior.

Eigenschaften

IUPAC Name |

10-methyldodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPCQRKBYWKMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.